molecular formula C21H17ClN6O3 B2376703 5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251612-22-2

5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2376703
CAS RN: 1251612-22-2
M. Wt: 436.86
InChI Key: VNVKFMKQYAKQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H17ClN6O3 and its molecular weight is 436.86. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal and Anticancer Activity

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings, similar to the compound , have been synthesized and shown to exhibit significant antiprotozoal and anticancer properties. The synthesis process involves bioisosterism principles and 1,3-dipolar cycloaddition reactions, leading to novel heterocyclic compounds. These compounds have been tested for their in vitro antiprotozoal and cytotoxic activities, demonstrating their potential as therapeutic agents against protozoal infections and various cancers (Dürüst et al., 2012).

Physicochemical Properties and Drug Delivery

Another study focused on a novel potential antifungal compound from the 1,2,4-triazole class, investigating its solubility thermodynamics and partitioning processes in biologically relevant solvents. This research provides insights into the physicochemical properties of such compounds, which are crucial for drug formulation and delivery strategies. It highlights the importance of understanding solute-solvent interactions to optimize the bioavailability and therapeutic efficacy of potential drugs (Volkova et al., 2020).

properties

IUPAC Name

5-(3-chlorophenyl)-3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3/c1-11-6-7-13(8-12(11)2)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)15-5-3-4-14(22)9-15/h3-9,17-18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVKFMKQYAKQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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